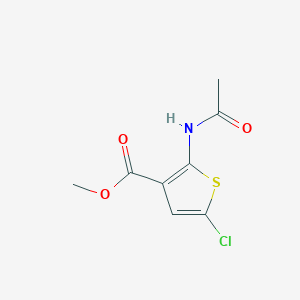

2-(Acetilamino)-5-cloro-3-tiofeno carboxilato de metilo

Descripción general

Descripción

Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate is a chemical compound that is part of a broader class of thiophene derivatives. These compounds are of interest due to their potential applications in the synthesis of various heterocyclic systems, which are important in the development of pharmaceuticals and other organic materials.

Synthesis Analysis

The synthesis of related thiophene derivatives has been explored in several studies. For instance, methyl (Z)-2-acetylamino-3-dimethylaminopropenoate, a compound with a similar acetylamino moiety, was prepared from N-acetylglycine, which was converted with N,N-dimethylformamide and phosphorus oxychloride into an intermediate oxazolone, followed by treatment with methanol in the presence of potassium carbonate . This method demonstrates the versatility of acetylamino-substituted thiophenes in synthesizing heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of these thiophene derivatives is crucial for their reactivity and the types of heterocycles they can form. The orientation around the double bond in related compounds has been established by X-ray analysis, which is essential for understanding the reactivity and the formation of the final heterocyclic systems .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that lead to the formation of heterocyclic systems. For example, methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates were synthesized by a solvent-free reaction of methyl 3-aminothiophene-2-carboxylate with diaryl-1,2,4-triazine-5-carbonitriles, showcasing nucleophilic substitution reactions . Additionally, the reaction of 2-methylmercapto-5-lithiothiophene with methyl 2-dimethylamino-5-thiophenecarboxylate leads to the formation of deeply colored methinium perchlorates .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the introduction of a methylmercapto or dimethylamino group can result in deeply colored compounds, as evidenced by the spectroscopic characterization of some substituted tris(2-thienyl)methinium perchlorates . The reactivity of these compounds with various nucleophiles and electrophiles leads to a wide range of heterocyclic systems, indicating a rich chemistry that is valuable for synthetic applications .

Aplicaciones Científicas De Investigación

Aplicaciones antiinflamatorias

“2-Acetamidoacrilato de metilo” es un compuesto que exhibe propiedades antiinflamatorias . Se ha demostrado que disminuye la lesión renal aguda inducida en ratones . Dada la similitud estructural, “2-(Acetilamino)-5-cloro-3-tiofeno carboxilato de metilo” podría potencialmente tener aplicaciones similares en el campo de la medicina.

Biosíntesis de productos naturales

La metilación es una transformación común y esencial en la biosíntesis de productos naturales, alterando la biodisponibilidad y bioactividad de las moléculas. Se ha descubierto que las metiltransferasas dependientes de S-adenosilmetionina (MT), que realizan la principal reacción de metilación, aceptan sustratos complejos y sintetizan productos naturales de valor industrial. “this compound” podría utilizarse potencialmente como sustrato en estas reacciones.

Aplicaciones en marcos metal-orgánicos (MOF)

Los marcos metal-orgánicos (MOF) son materiales porosos cristalinos con una amplia gama de aplicaciones prácticas. Dado que los MOF de bloque s adoptan características sobresalientes (por ejemplo, baja densidad, centros activos de Lewis densos y sitios metálicos abiertos, biocompatibilidad y alta actividad catalítica), se han utilizado para aplicaciones potenciales como almacenamiento y separación de gases, administración de productos químicos, catálisis, aplicaciones electroquímicas y detección. “this compound” podría potencialmente incorporarse en estos marcos.

Síntesis de nuevas pirimidinas

“this compound” podría utilizarse potencialmente en la síntesis de nuevas pirimidinas . Las pirimidinas son compuestos importantes en el campo de la química medicinal debido a su amplia gama de actividades biológicas.

Mecanismo De Acción

Target of Action

Similar compounds have been known to target enzymes involved in various biochemical reactions .

Mode of Action

It’s plausible that it interacts with its targets through a mechanism similar to other acetylamino compounds, which often involve the donation or acceptance of a proton .

Biochemical Pathways

Similar compounds have been known to influence various biochemical pathways, including the malonic acid pathway, the shikimate pathway, the methyl erythritol phosphate (mep) pathway, and the mevalonic acid (mva) pathway .

Pharmacokinetics

Similar compounds are known to have high bioavailability and are often metabolized in the liver .

Result of Action

Similar compounds have been known to induce changes at the molecular level, affecting various cellular processes .

Action Environment

The action, efficacy, and stability of Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate can be influenced by various environmental factors. For instance, pH levels can significantly affect the rate of reaction of similar compounds .

Propiedades

IUPAC Name |

methyl 2-acetamido-5-chlorothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3S/c1-4(11)10-7-5(8(12)13-2)3-6(9)14-7/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLPYFBEANZDIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(S1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356022 | |

| Record name | methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22288-82-0 | |

| Record name | methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)

![[2-(4-Chloro-phenyl)-5-oxo-cyclopent-1-enyl]-acetic acid](/img/structure/B1298816.png)

![4-(1,4-Dioxaspiro[4.5]decan-8-yl)cyclohexanone](/img/structure/B1298829.png)

![1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1298844.png)

![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1298846.png)